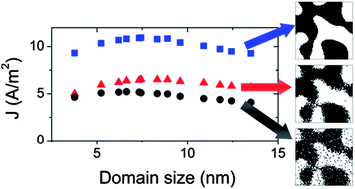The relative importance of domain size, domain purity and domain interfaces to the performance of bulk-heterojunction organic photovoltaics†
Energy & Environmental Science Pub Date: 2012-04-26 DOI: 10.1039/C2EE21327C
Abstract
The domain size, domain purity and interfacial width between domains for a bulk heterojunction are controllably altered through use of Cahn–Hilliard modeling and their relative effect on OPV performance is predicted using Monte Carlo modeling. It is found that locally sharp, well-connected domains of only 4 nm extent out perform morphologies with broadened interfaces and/or impure domains even when domain sizes were at the ‘optimum’ size of ∼10 nm. More generally, these data provide information on the most effective method to optimize the as-cast bulk heterojunction morphology depending upon initial domain purity and the nature of interfaces between domains. Further, it indicates why morphology optimization is more effective for some blends than others. It is shown that the quench depth of the blend can be used as a general technique to control the interfacial structure of the morphology and realize substantial increases in short circuit photocurrent.


Recommended Literature
- [1] Inside front cover
- [2] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [3] Facile synthesis of porous Ag3PO4 photocatalysts with high self-stability and activity†
- [4] CS Autumn Meeting: trends in education in Analytical Chemistry
- [5] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [6] Contents list
- [7] Highly dispersed Ag nanoparticles embedded in alumina nanobelts as excellent surface-enhanced Raman scattering substrates†
- [8] A flexible metallic actuator using reduced graphene oxide as a multifunctional component†
- [9] K2xSn4−xS8−x (x = 0.65–1): a new metal sulfide for rapid and selective removal of Cs+, Sr2+ and UO22+ ions†
- [10] Cold condensation of dust in the ISM

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 1467-16-9
-
CAS no.: 113305-56-9









